molecular formula C7H5BrN2O5 B13698461 Methyl 5-Bromo-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate

Methyl 5-Bromo-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate

Cat. No.: B13698461
M. Wt: 277.03 g/mol
InChI Key: UIXRDUGFSLDBFO-UHFFFAOYSA-N
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Description

Methyl 5-Bromo-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate is a heterocyclic compound with the molecular formula C7H6BrNO3. It is known for its unique structure, which includes a bromine atom, a nitro group, and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Bromo-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate typically involves the reaction of 5-nitropyridine-3-carboxylic acid with bromine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and a catalyst, such as sulfuric acid. The reaction mixture is heated to a specific temperature to facilitate the bromination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent yield and purity of the compound. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Bromo-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions, and strong acids or bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted pyridines, and carboxylic acids.

Scientific Research Applications

Methyl 5-Bromo-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 5-Bromo-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylate: Similar structure but lacks the nitro group.

    Methyl 5-Nitro-6-oxo-1,6-dihydropyridine-2-carboxylate: Similar structure but lacks the bromine atom.

    Methyl 5-Bromo-3-nitro-1,6-dihydropyridine-2-carboxylate: Similar structure but lacks the oxo group.

Uniqueness

Methyl 5-Bromo-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate is unique due to the presence of both bromine and nitro groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C7H5BrN2O5

Molecular Weight

277.03 g/mol

IUPAC Name

methyl 5-bromo-3-nitro-6-oxo-1H-pyridine-2-carboxylate

InChI

InChI=1S/C7H5BrN2O5/c1-15-7(12)5-4(10(13)14)2-3(8)6(11)9-5/h2H,1H3,(H,9,11)

InChI Key

UIXRDUGFSLDBFO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C(=O)N1)Br)[N+](=O)[O-]

Origin of Product

United States

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